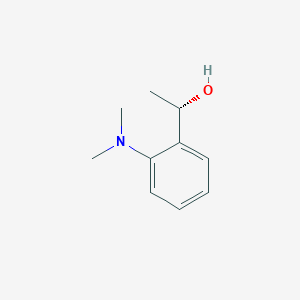
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-(Dimethylamino)acetophenone using chiral catalysts or reagents to achieve the desired (S)-configuration. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of 2-(Dimethylamino)acetophenone.
Reduction: Formation of 1-(2-(Dimethylamino)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
®-1-(2-(Dimethylamino)phenyl)ethan-1-ol: The enantiomer of the (S)-compound, with different stereochemistry.
2-(Dimethylamino)acetophenone: The ketone precursor used in the synthesis of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol.
1-(2-(Dimethylamino)phenyl)ethane: The fully reduced form of the compound.
Uniqueness
This compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This chiral nature allows for selective interactions with biological targets and makes it a valuable compound in asymmetric synthesis and chiral studies.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(1S)-1-[2-(dimethylamino)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3/t8-/m0/s1 |
InChIキー |
JXVZATODPMOZFU-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1N(C)C)O |
正規SMILES |
CC(C1=CC=CC=C1N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


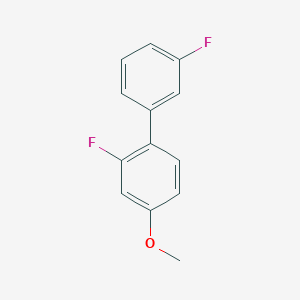

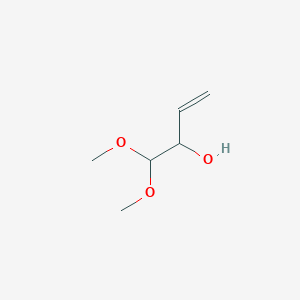
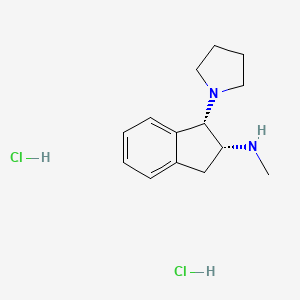
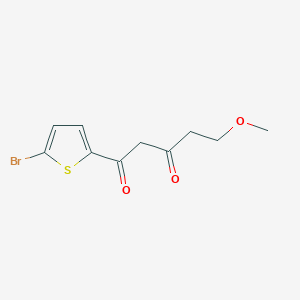
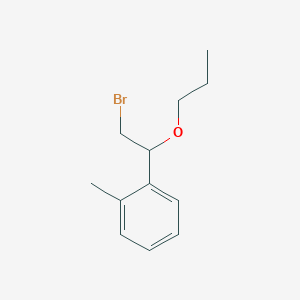
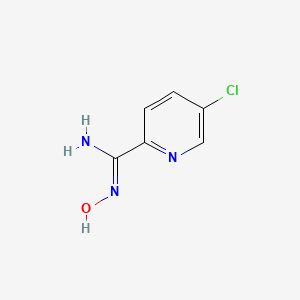

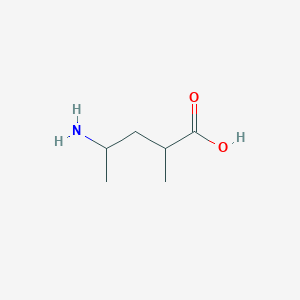
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)
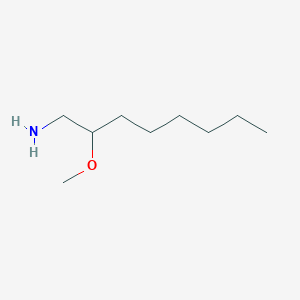

![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
